
Phenol, 2,2'-oxybis(tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2'-oxybis(tetrachloro-), commonly known as Oxybisphenoxarsine (OBPA), is an organoarsenic compound that has been widely used as a pesticide and a chemical warfare agent. Its unique properties have made it an attractive compound for scientific research applications.
Mécanisme D'action
Phenol, 2,2'-oxybis(tetrachloro- exerts its toxic effects by inhibiting the activity of enzymes that are involved in the synthesis of ATP, the energy currency of the cell. This leads to a decrease in cellular energy levels, which ultimately results in cell death.
Biochemical and Physiological Effects:
Phenol, 2,2'-oxybis(tetrachloro- has been shown to have toxic effects on various organs and systems in the body, including the liver, kidneys, and immune system. It has also been shown to have carcinogenic properties, with long-term exposure leading to an increased risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Phenol, 2,2'-oxybis(tetrachloro- has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to act as a fluorescent probe for metal ions. However, its toxic properties make it difficult to work with, and special precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on Phenol, 2,2'-oxybis(tetrachloro-. One area of interest is the development of new fluorescent probes based on Phenol, 2,2'-oxybis(tetrachloro- that can be used to detect other types of molecules in biological samples. Another area of interest is the development of new therapies for arsenic poisoning that target the mechanism of action of Phenol, 2,2'-oxybis(tetrachloro-. Additionally, more research is needed to fully understand the toxic effects of Phenol, 2,2'-oxybis(tetrachloro- on the body and to develop effective methods for mitigating these effects.
Méthodes De Synthèse
Phenol, 2,2'-oxybis(tetrachloro- can be synthesized by reacting phenol with arsenic pentoxide and chlorosulfonic acid. The reaction produces a yellow crystalline solid that is highly soluble in organic solvents.
Applications De Recherche Scientifique
Phenol, 2,2'-oxybis(tetrachloro- has been used in various scientific research applications, including as a fluorescent probe for detecting the presence of metal ions in biological samples. It has also been used as a model compound for studying the behavior of arsenic compounds in the environment.
Propriétés
Numéro CAS |
18632-75-2 |
|---|---|
Formule moléculaire |
C12H2Cl8O3 |
Poids moléculaire |
477.8 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H2Cl8O3/c13-1-3(15)7(19)11(9(21)5(1)17)23-12-8(20)4(16)2(14)6(18)10(12)22/h21-22H |
Clé InChI |
TUPJYILGMDGWKP-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O |
Autres numéros CAS |
18632-75-2 |
Synonymes |
2,2'-Oxybis(3,4,5,6-tetrachlorophenol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




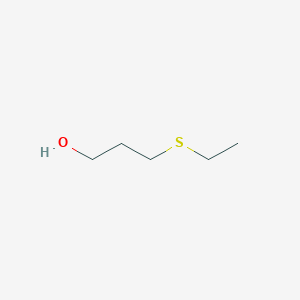
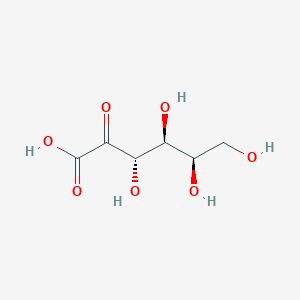
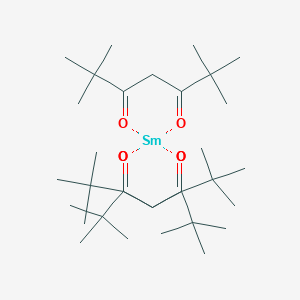






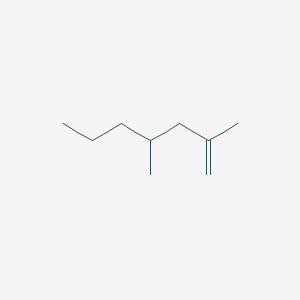

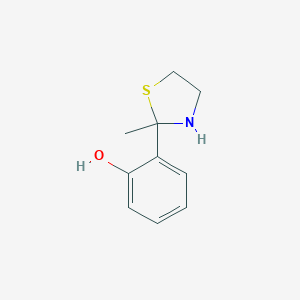
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)